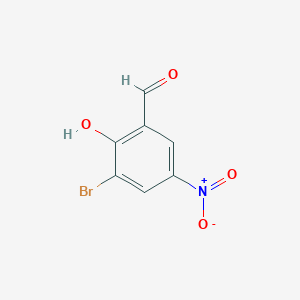
3-Bromo-2-hydroxy-5-nitrobenzaldehyde
Übersicht
Beschreibung
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (3-BrHNB) is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of approximately 135°C and is soluble in alcohols and other organic solvents. It is a versatile reagent and is used in a variety of synthetic organic chemistry processes, including the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been used in the preparation of various bioactive compounds and in the synthesis of pesticides and other agrochemicals. In addition, 3-BrHNB has been studied for its potential as an antioxidant, an antifungal, and an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Bases
Schiff bases are functional groups formed when an aldehyde or ketone reacts with a primary amine to form an imine . They have various applications in organic synthesis, coordination chemistry, and biological sciences . 2-Hydroxy-5-nitrobenzaldehyde, a compound similar to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, has been used to synthesize Schiff bases .
Biological Activities
Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde have shown diverse biological activities, such as antitumor, antimicrobial, antifungal, and antiviral properties . Some compounds have exhibited selective toxicity towards cancer cells, inducing cell death by different mechanisms such as apoptosis and autophagy .
3. Material and Intermediate in Various Industries Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde are widely used either as materials or as intermediates in explosives, organic synthesis, pesticides, and dyestuffs .
Antibacterial Properties
The biological activity of metal complexes derived from 2-hydroxy-5-nitrobenzaldehyde compound as antibacterial has been investigated .
Antimicrobial Studies
Antimicrobial studies of Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde have also been conducted .
Drug Release Systems
Research has been done on drug release systems based on 2-hydroxy-5-nitrobenzaldehyde compound .
Potential Oxidation Catalysts and Semiconductors
Molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, have been synthesized . These complexes have been tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool .
8. Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound similar to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, has been used for the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .
Wirkmechanismus
Mode of Action
It is known that nitroaromatic compounds like 2-hydroxy-5-nitrobenzaldehyde can interact with various biological targets . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Nitroaromatic compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound need further investigation .
Pharmacokinetics
Its molecular weight of 246.015 suggests that it could potentially be absorbed and distributed in the body, but further studies are needed to confirm this and to understand its metabolism and excretion.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde could potentially be influenced by various environmental factors . For instance, it should be stored under inert gas at 2-8°C . .
Eigenschaften
IUPAC Name |
3-bromo-2-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBCGANGAEHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333964 | |
| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
16789-84-7 | |
| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde in the research presented?
A1: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde serves as a crucial building block in synthesizing disulfide derivatives investigated for their antibacterial properties [, ]. Researchers used it in a condensation reaction with 2-(2-(2-aminophenyl)disulfanyl)benzeneamine to create a novel disulfide compound. This compound, along with others synthesized using similar methods, exhibited promising interactions with bacterial targets.
Q2: How do the synthesized disulfide derivatives, incorporating 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, potentially exert their antibacterial effects?
A2: Molecular docking studies revealed that the disulfide derivatives, including the one incorporating 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, demonstrate high binding affinity for two critical bacterial targets: Penicillin Binding Protein 4 (PBP4) and the E. coli DNA Gyrase B ATPase domain [, ]. PBP4 plays a vital role in bacterial cell wall synthesis, while DNA Gyrase is essential for bacterial DNA replication. By binding to these targets, these compounds could potentially inhibit bacterial growth and proliferation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






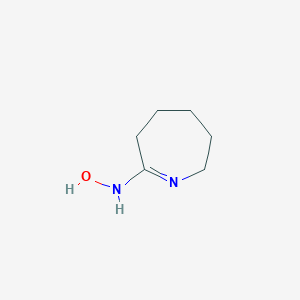
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)

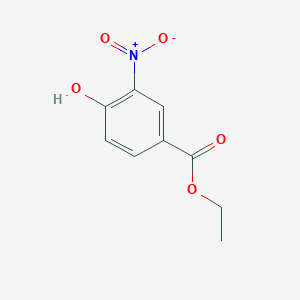

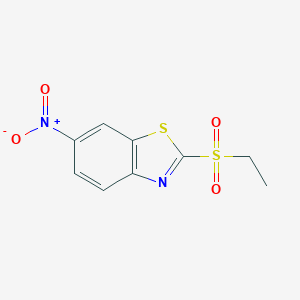
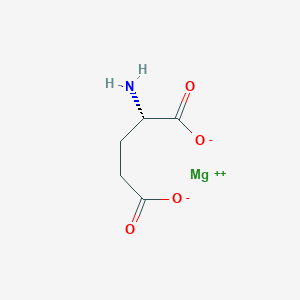
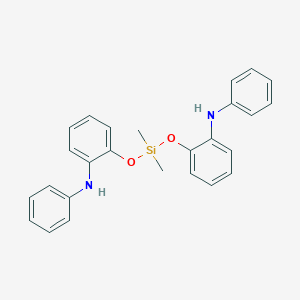
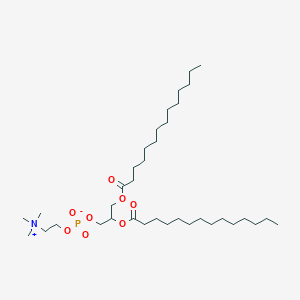
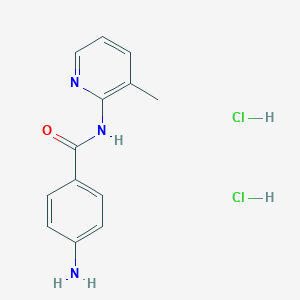
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)